molecular formula C19H14FN5O3 B2488069 2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide CAS No. 887225-11-8

2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide

Cat. No. B2488069
CAS RN: 887225-11-8
M. Wt: 379.351
InChI Key: NMOMBPYGJWUELG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide, also known as AG-014699, is a small molecule inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is an important enzyme involved in the repair of damaged DNA. Inhibition of PARP leads to the accumulation of DNA damage, which can ultimately lead to cell death. AG-014699 has been extensively studied for its potential use in cancer treatment.

Scientific Research Applications

Selective Kinase Inhibition

Research on compounds structurally related to "2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide" has demonstrated potential in selective kinase inhibition, with implications for cancer therapy. For example, the development of selective inhibitors targeting the Met kinase superfamily has shown promising results in preclinical cancer models, highlighting the therapeutic potential of these molecules in oncology (G. M. Schroeder et al., 2009).

Electrochromic and Electrofluorescent Materials

Another area of application is in the development of electroactive materials. Research has explored the synthesis of polyamides containing electroactive units, which exhibit reversible electrochromic and electrofluorescent properties. These materials have potential applications in smart windows, displays, and sensors (Ningwei Sun et al., 2016).

Antimicrobial Agents

Compounds with similar structures have been investigated for their antimicrobial properties, particularly against resistant bacterial strains. The synthesis and evaluation of fluoroquinolone-based thiazolidinones, for example, have been explored for their potential as antibacterial and antifungal agents (N. Patel, S. D. Patel, 2010).

Radiotracer Development

Research has also focused on the development of radiotracers for imaging studies, such as PET scans. The synthesis of fluorinated compounds targeting specific receptors in the brain demonstrates the potential for these molecules in studying brain disorders and evaluating therapeutic interventions (†. R. Katoch-Rouse, A. Horti, 2003).

Synthesis of Fluorinated Heterocyclic Compounds

The utilization of fluorinated acrylic building blocks in the synthesis of heterocyclic compounds highlights the importance of fluorinated compounds in medicinal chemistry and material science. These methodologies offer pathways for the development of novel compounds with potential applications in various fields (G. Shi et al., 1996).

properties

IUPAC Name

2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O3/c1-28-13-8-6-12(7-9-13)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)10-2-4-11(20)5-3-10/h2-9H,1H3,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOMBPYGJWUELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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